Ethyl 2-methoxy-2-methylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-2-methylpropanoate can be synthesized through the esterification of 2-methoxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-2-methylpropanoate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Hydrolysis: 2-methoxy-2-methylpropanoic acid and ethanol.
Reduction: 2-methoxy-2-methylpropanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxy-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-methoxy-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propanoate: Used in the production of perfumes and as a flavoring agent.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics, highlighting the uniqueness of this compound in its specific uses .
Properties
CAS No. |
21127-99-1 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
ethyl 2-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-5-10-6(8)7(2,3)9-4/h5H2,1-4H3 |
InChI Key |
WVPMEZSWYJEBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC |
Origin of Product |
United States |
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